2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of benzofuran, oxazole, and indole moieties
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could be the case for “2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide”
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely to interact with a variety of enzymes, proteins, and other biomolecules. The indole group, for example, is known to bind with high affinity to multiple receptors . Similarly, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . The exact nature of these interactions, however, would require further experimental investigation.
Cellular Effects
The effects of this compound on cellular processes are likely to be diverse, given the range of biological activities associated with indole and benzofuran derivatives . It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of this compound would need to be determined through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression . The presence of the indole and benzofuran groups suggests that the compound could interact with a variety of molecular targets .
Metabolic Pathways
The metabolic pathways involving this compound could potentially be complex, given the presence of multiple functional groups that could be subject to metabolic transformations . This could involve interactions with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the indole derivative.
Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Oxazole Synthesis: The oxazole ring can be formed through the cyclization of α-haloketones with primary amides under basic conditions.
Coupling Reaction: The final step involves coupling the benzofuran and oxazole intermediates with the indole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]ethanamide
- 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of benzofuran, oxazole, and indole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-10-9-16-14-25-19-7-3-2-6-18(16)19)13-17-12-22(29-26-17)21-11-15-5-1-4-8-20(15)28-21/h1-8,11-12,14,25H,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYAHBOYDRUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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